molecular formula C19H21FN4O B2833135 3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2380034-97-7

3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile

Cat. No. B2833135
M. Wt: 340.402
InChI Key: HKZRFUWPRIQYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the IUPAC name, other names, and structural formula of the compound. The description may also include the class of the compound and its uses.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the structure of the molecule. It includes bond lengths, bond angles, and the shape of the molecule.



Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and reactivity of related fluoropyrimidines and piperidine derivatives have been explored extensively. For instance, the synthesis and piperidinolysis of simple fluoropyrimidines have been described, highlighting the reactivity of fluoropyrimidines compared to other halogenopyrimidines (Des J. Brown & P. Waring, 1974). Additionally, the adsorption and corrosion inhibition properties of piperidine derivatives on iron have been investigated through quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).

Material Science Applications

In material science, the C−H···F interactions in crystalline fluorobenzenes, including compounds containing only C, H, and F atoms, were studied to evaluate the weak acceptor capabilities of the C−F group (V. R. Thalladi et al., 1998).

Medicinal Chemistry and Pharmacology

The development of radioligands for positron emission tomography (PET) imaging, such as the synthesis and evaluation of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile for imaging metabotropic glutamate subtype-5 receptors, demonstrates the potential medicinal applications of fluoro-substituted benzonitriles (F. Siméon et al., 2007). Another study explored the use of a selective serotonin 1A molecular imaging probe for quantifying receptor densities in the brains of Alzheimer's disease patients, showcasing the utility of fluorophenyl compounds in neurological research (V. Kepe et al., 2006).

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves the study of the potential future uses of the compound and the ongoing research on it.


I hope this helps! If you have a different compound or a specific question about “3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile”, feel free to ask!


properties

IUPAC Name

3-fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-14-9-22-19(23-10-14)25-13-16-3-2-6-24(11-16)12-17-5-4-15(8-21)7-18(17)20/h4-5,7,9-10,16H,2-3,6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZRFUWPRIQYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.